2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound features a pyrido[3,2-d]pyrimidine core substituted with a 4-fluorophenylmethyl group at position 3 and two oxo groups at positions 2 and 3. The acetamide side chain is linked to a 2-(trifluoromethyl)phenyl group, contributing to its unique physicochemical profile. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrido-pyrimidine core may influence binding interactions in biological systems .
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F4N4O3/c24-15-9-7-14(8-10-15)12-31-21(33)20-18(6-3-11-28-20)30(22(31)34)13-19(32)29-17-5-2-1-4-16(17)23(25,26)27/h1-11H,12-13H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJLCBAKRGSYFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide (CAS Number: 1252857-11-6) is a member of the pyrido[3,2-d]pyrimidine family. This class of compounds has garnered attention due to their potential therapeutic applications in various fields, including oncology and antiviral therapy. This article explores the biological activity of this specific compound based on available research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 453.5 g/mol. The compound features a complex structure characterized by a pyrido[3,2-d]pyrimidine core and various functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes or modulate receptor activities, leading to various downstream effects that can impact cellular processes. The precise mechanisms are still under investigation but may involve:
- Inhibition of Kinases : Similar compounds have shown activity against various kinases involved in cancer progression.
- Antiviral Properties : Research indicates potential antiviral activity against certain viruses by disrupting their replication processes.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
Anticancer Activity
- Targeting EPH Receptors : Compounds similar to the one have been reported to target the ephrin receptor (EPH) family, which is often overexpressed in cancers. This interaction can lead to reduced tumor growth and proliferation .
- Kinase Inhibition : The compound may exhibit inhibitory effects on kinases involved in cancer signaling pathways. For instance, pyrido[3,2-d]pyrimidines have been shown to inhibit tyrosine kinases that contribute to oncogenic signaling .
Antiviral Activity
- Inhibition of Viral Replication : Preliminary studies suggest that derivatives of pyrido[3,2-d]pyrimidines possess antiviral properties. They may inhibit viral replication by targeting viral enzymes or host cell factors essential for viral life cycles .
Case Studies and Research Findings
A review article has compiled data on various derivatives of pyrido[3,2-d]pyrimidines and their biological activities:
| Compound Name | Biological Target | Activity | Reference |
|---|---|---|---|
| Compound A | EPH Receptors | Inhibitory | |
| Compound B | Kinase Activity | Inhibitory | |
| Compound C | Viral Enzymes | Antiviral |
These findings indicate that modifications in the structure can significantly influence the biological activity of these compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine or Pyridine Cores
- Compound from : Structure: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Key Differences: Replaces the pyrido[3,2-d]pyrimidine core with a thieno[3,2-d]pyrimidine scaffold. The sulfanyl linker and 4-chlorophenyl group alter electronic properties and steric bulk compared to the target compound’s 4-fluorophenylmethyl substituent .
- Compound 4a from : Structure: 2-(4-((6-(1-Methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)-N-[3-(trifluoromethyl)phenyl]acetamide Key Differences: Incorporates a thieno-pyrimidine core with a pyrazole substituent. The acetamide is linked to a 3-(trifluoromethyl)phenyl group instead of the 2-position in the target compound. Biological Relevance: Demonstrates TRK inhibitory activity, suggesting the acetamide-trifluoromethylphenyl motif may target kinase domains .
Bis-Acetamide Derivatives
- Compound 43 from :
- Structure : N,N′-((4-Fluorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide)
- Key Differences : Symmetrical bis-acetamide structure with a 4-fluorophenylmethylene bridge. Lacks the pyrido-pyrimidine core but shares the trifluoromethylphenyl and fluorophenyl motifs.
- Synthesis : Prepared via condensation of 2-(4-(trifluoromethyl)phenyl)acetamide with 4-fluorobenzaldehyde (90% yield) .
- Physicochemical Impact : Higher MW (~600 g/mol) and logP due to bis-acetamide structure, likely reducing membrane permeability compared to the target compound.
Piperazine/Morpholine-Linked Acetamides
- Compound 14 from :
- Structure : 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Key Differences : Piperazine ring replaces the pyrido-pyrimidine core. The trifluoromethyl group is at the 3-position on the phenyl ring.
- Biological Activity : Anticonvulsant properties, highlighting the role of the trifluoromethylphenyl-acetamide moiety in CNS targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
